molecular formula C4H7ClN2 B1589782 1-Methylimidazolium chloride CAS No. 35487-17-3

1-Methylimidazolium chloride

Cat. No.: B1589782
CAS No.: 35487-17-3
M. Wt: 118.56 g/mol
InChI Key: STCBHSHARMAIOM-UHFFFAOYSA-N
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Description

1-Methylimidazolium chloride is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. It is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring, forming a positively charged imidazolium cation paired with a chloride anion. This compound is known for its unique physicochemical properties, including high thermal stability, low volatility, and excellent solubility in various solvents. These properties make it a valuable compound in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

1-Methylimidazolium chloride has been found to interact with various biomolecules. For instance, it has been shown to enhance the kinetics of acid-catalyzed hydrolysis of 1,4-b-glucans . This suggests that this compound can interact with enzymes involved in this process, potentially influencing their activity and the overall rate of the reaction .

Cellular Effects

The effects of this compound on cells are complex and can vary depending on the specific type of cell and the concentration of the ionic liquid. For example, it has been shown to exhibit high toxicity to the water flea, Moina macrocopa, inhibiting survivorship, body length, and reproduction . This suggests that this compound can have significant impacts on cellular processes and functions.

Molecular Mechanism

The molecular mechanism of this compound’s effects is likely related to its interactions with biomolecules. For example, it has been suggested that both the chloride anions and imidazolium cations of this compound interact with cellulose via hydrogen bonds . This could potentially influence the activity of enzymes and other proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to enhance the kinetics of acid-catalysed hydrolysis of 1,4-b-glucans in binary solvent mixtures . This suggests that the effects of this compound can be influenced by factors such as the presence of other solvents and the duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to exhibit high toxicity to the water flea, Moina macrocopa, with a significant dose-related decrease in survivorship, body length, and reproduction . This suggests that high doses of this compound can have adverse effects in animal models .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For example, it has been shown to stimulate the production of acetyl-CoA, an important precursor for many biochemical reactions . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Its ability to dissolve cellulose suggests that it may be able to penetrate cell membranes and distribute within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazolium chloride can be synthesized through the quaternization of 1-methylimidazole with hydrochloric acid. The reaction typically involves the following steps:

    Step 1: 1-Methylimidazole is reacted with hydrochloric acid in a suitable solvent, such as dichloromethane, under reflux conditions.

    Step 2: The reaction mixture is then cooled, and the resulting this compound is isolated by filtration or evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-Methylimidazolium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace the chloride anion. Common reagents for these reactions include alkyl halides and other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed:

    Oxidation Products: Imidazole derivatives.

    Reduction Products: Reduced imidazole compounds.

    Substitution Products: Alkylated imidazole derivatives.

Scientific Research Applications

1-Methylimidazolium chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of imidazolium-based ionic liquids.

Properties

IUPAC Name

1-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCBHSHARMAIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479995
Record name 1-Methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35487-17-3
Record name 1-Methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylimidazolium chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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